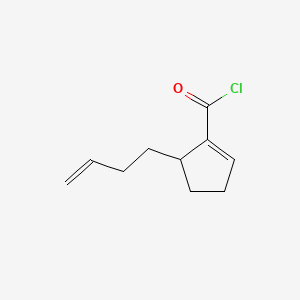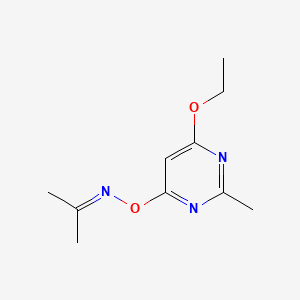
YTTRIUM ISOPROPOXIDE OXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium isopropoxide oxide is a chemical compound with the molecular formula OY5(OCH(CH3)2)13. It is a white to almost white powder that is highly reactive and sensitive to moisture. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
作用機序
Target of Action
Yttrium Isopropoxide Oxide, with the linear formula OY5(OCH(CH3)2)13 , is a complex compound that interacts with various targets. Studies suggest that it may replace calcium in bone when introduced into the body . This suggests that the primary targets of this compound could be calcium deposits in the liver and spleen, which are the primary targets of intravenously injected yttrium .
Mode of Action
It is known that it can interact with its targets, potentially replacing calcium in certain biological systems . It’s also used as a sintering additive in the production of high thermal conductivity polycrystalline aluminum nitride (AlN) .
Biochemical Pathways
Given its potential to replace calcium in biological systems , it may impact calcium-dependent biochemical pathways
Pharmacokinetics
It’s known that the compound is a white to off-white powder , suggesting that it could be administered in various ways. More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Studies suggest that yttrium oxide nanoparticles, which may share some properties with this compound, can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in certain cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability properties of yttrium (III) oxide particles can be modified by the simultaneous adsorption of poly (acrylic acid) and poly (ethylene glycol) . This suggests that the presence of certain substances in the environment can alter the properties and behavior of this compound.
生化学分析
Biochemical Properties
It is known that Yttrium Isopropoxide Oxide can act as a catalyst in certain chemical reactions
Cellular Effects
Some studies have shown that it can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have certain effects over time. For example, it has been used as a sintering additive in the production of high thermal conductivity polycrystalline aluminum nitride
準備方法
Synthetic Routes and Reaction Conditions: Yttrium isopropoxide oxide can be synthesized through the direct reaction between yttrium metal and isopropyl alcohol. The reaction typically uses mercuric chloride and iodine as catalysts to enhance the reaction rate and yield. The process involves heating the mixture under controlled conditions to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: Yttrium isopropoxide oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield yttrium metal.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Involves reagents like halides or other alkoxides under controlled conditions.
Major Products:
Oxidation: Yttrium oxide (Y2O3)
Reduction: Yttrium metal (Y)
Substitution: Various yttrium alkoxides or halides
科学的研究の応用
Yttrium isopropoxide oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in stereoselective conjugate addition reactions and ring-opening polymerizations.
Biology: Employed in the synthesis of nanocomposites for biological imaging and photodynamic therapies.
Medicine: Utilized in the preparation of yttrium-based compounds for cancer therapy and biosensors.
類似化合物との比較
- Yttrium (III) tris (isopropoxide)
- Yttrium (III) butoxide
- Zirconium (IV) isopropoxide
- Scandium (III) isopropoxide
- Strontium isopropoxide
Comparison: Yttrium isopropoxide oxide is unique due to its high reactivity and sensitivity to moisture, which makes it highly effective as a catalyst in various chemical reactions. Compared to similar compounds, it offers better performance in specific applications, such as improving the thermal conductivity of ceramics and facilitating stereoselective reactions .
特性
CAS番号 |
118458-20-1 |
|---|---|
分子式 |
C39H91O14Y5 |
分子量 |
1228.672 |
IUPAC名 |
oxygen(2-);propan-2-olate;yttrium(3+) |
InChI |
InChI=1S/13C3H7O.O.5Y/c13*1-3(2)4;;;;;;/h13*3H,1-2H3;;;;;;/q13*-1;-2;5*+3 |
InChIキー |
PQRMCUWDUQGIIO-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[O-2].[Y+3].[Y+3].[Y+3].[Y+3].[Y+3] |
製品の起源 |
United States |
Q1: What makes Yttrium Isopropoxide Oxide suitable for Y2O3 insulator fabrication?
A1: While the provided abstracts don't explicitly detail the suitability of this compound, they highlight the importance of precursor selection for high-quality Y2O3 insulators []. The research focuses on sol-gel processing, where precursors significantly influence the final material properties. Further investigation into the specific advantages of this compound, such as its reactivity, decomposition temperature, and influence on film morphology, would be needed.
Q2: How does the choice of precursor impact the electrical properties of Y2O3 insulators?
A2: The research by Kim et al. [] directly addresses this question. They compared Yttrium(III) acetate hydrate, Yttrium(III) nitrate tetrahydrate, this compound, and Yttrium(III) tris (isopropoxide) as precursors for Y2O3 insulators. Their findings demonstrate that the precursor choice significantly affects the film's morphology, oxygen vacancy defects, and ultimately, the electrical performance. For instance, Y2O3 films derived from the acetate precursor, after UV/ozone treatment, exhibited superior qualities, including a low leakage current density (Jg) of 10−8 A/cm2 at 1 MV/cm and a stable dielectric constant []. This highlights the crucial role of precursor selection in optimizing Y2O3 insulator properties for applications like flexible electronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B571166.png)
![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
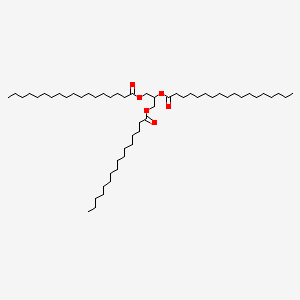
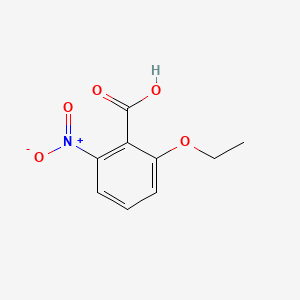
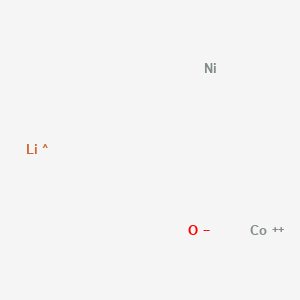
![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
